Farnesylthiotriazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole compounds, which includes Farnesylthiotriazole, has been a topic of interest in medicinal chemistry. The derivatization of the triazole ring is based on the phenomenon of bio-isosteres . A series of 22 indazole derivatives was synthesized and studied as antiprotozoals. The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .Molecular Structure Analysis

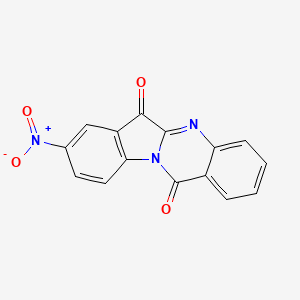

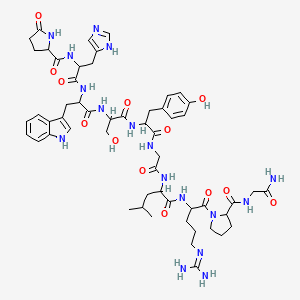

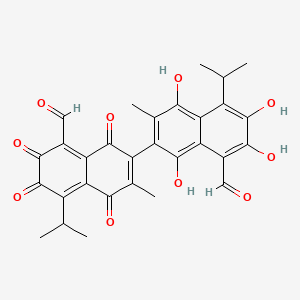

This compound’s molecular structure consists of 48 bonds in total, including 21 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfide, and 1 Triazole . Molecular dynamics simulations and structural analysis can be used to understand the behavior of molecules like this compound .Chemical Reactions Analysis

The analysis of chemical reactions often involves monitoring reactive intermediates, which can provide vital information in the study of synthetic reaction mechanisms . ReactionCode is a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .Physical and Chemical Properties Analysis

The physical and chemical properties of a substance like this compound can be analyzed using various methods. These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .Applications De Recherche Scientifique

J’ai effectué une recherche sur les applications scientifiques du « Farnesylthiotriazole », mais il semble que des informations spécifiques détaillant des applications uniques dans différents domaines ne soient pas facilement disponibles dans le domaine public. Le composé est mentionné dans le contexte de la recherche en protéomique et en tant que produit biochimique disponible à l’achat, ce qui suggère son utilisation en laboratoire et en recherche .

Mécanisme D'action

Target of Action

Farnesylthiotriazole (FTT) primarily targets myeloid cells, such as neutrophils . Neutrophils are a type of white blood cell that constitute the first line of defense against invading microorganisms . The compound interacts with prenylcysteine-docking sites on cellular signaling elements .

Mode of Action

FTT acts as a farnesylcysteine mimetic . It dose-dependently elevates cytosolic calcium concentrations in dimethyl-sulfoxide-differentiated HL60 cells and human neutrophils . This suggests a phospholipase-c-mediated release of the ion from intracellular stores . In human neutrophils, FTT induces the activation of the NADPH oxidase and translocation of the cytosolic oxidase components p47-phox and p67-phox to the membrane .

Biochemical Pathways

FTT affects several biochemical pathways. It induces the production of inositol trisphosphate and superoxide generation . These effects are partially blocked by treatment of the cells with pertussis toxin, indicating the involvement of both pertussis-toxin-sensitive and pertussis-toxin-resistant elements . This effect is resistant to pertussis-toxin treatment .

Pharmacokinetics

Its effects on myeloid cells suggest that it interacts with prenylcysteine-docking sites on cellular signaling elements . This interaction could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

FTT has several molecular and cellular effects. It rapidly activates neutrophils, promoting superoxide release through a novel pathway . This activation is independent of the chemotactic peptide N-formyl-Met-Leu-Phe (fMLP) receptor . FTT also affects the cellular distribution of Ras by preventing its membrane anchorage, suggesting competition of the analogue with Ras for Ras-docking sites in the membrane .

Action Environment

It is known that gene-environment interactions can contribute to a given phenotype in a non-additive manner Therefore, it is plausible that environmental factors could influence the action of FTT

Safety and Hazards

Orientations Futures

While specific future directions for Farnesylthiotriazole were not found in the search results, the field of medicinal chemistry continues to evolve with ongoing efforts to identify resistance and its emergence used for a safe future . The development of new materials and the establishment of structure–function relationships are key areas of focus .

Analyse Biochimique

Biochemical Properties

Farnesylthiotriazole interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to elevate cytosolic calcium concentrations in a dose-dependent manner, suggesting a phospholipase-C-mediated release of the ion from intracellular stores . This indicates that this compound may interact with phospholipase C, an enzyme involved in signal transduction pathways.

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. In human neutrophils, it induced the activation of the NADPH oxidase and translocation of the cytosolic oxidase components p47-phox and p67-phox to the membrane . This suggests that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It has been suggested that the effects of this compound on myeloid cells reflect interaction of the analog with prenylcysteine-docking sites on cellular signaling elements . This interaction could lead to enzyme inhibition or activation and changes in gene expression.

Propriétés

IUPAC Name |

5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-21-17-18-13-19-20-17/h7,9,11,13H,5-6,8,10,12H2,1-4H3,(H,18,19,20)/b15-9+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXNCKFWHATRCH-XGGJEREUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=NC=NN1)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156604-45-4 | |

| Record name | Farnesylthiotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)

![N-(6-Methoxy-2-benzothiazolyl)-2-[[4-(2-propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide](/img/structure/B1671980.png)